Laminarioctaose
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Overview
Description
Laminarioctaose is a high-purity oligosaccharide composed of eight glucose units linked by β-1,3-glycosidic bonds. It is derived from laminarin, a polysaccharide found in brown algae, particularly Laminaria species. This compound has a molecular formula of C48H82O41 and a molecular weight of 1315.1
Preparation Methods
Synthetic Routes and Reaction Conditions
Laminarioctaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including this compound. The reaction conditions typically involve using an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the hydrolysis.
Industrial Production Methods
Industrial production of this compound involves the extraction of laminarin from brown algae, followed by controlled hydrolysis to obtain the desired oligosaccharide. The process includes purification steps such as size-fractionation and high-performance liquid chromatography (HPLC) to ensure high purity and homogeneity of the final product .
Chemical Reactions Analysis
Types of Reactions
Laminarioctaose undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic reactions. The most common reaction is hydrolysis, where the β-1,3-glycosidic bonds are cleaved by specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymes such as endo-1,3-β-glucanase, exo-1,3-β-glucanase, and β-glucosidase are commonly used to hydrolyze this compound. The reaction conditions typically involve incubating the compound in a sodium acetate buffer at pH 4.5 and a temperature of 40°C.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Major Products Formed
Scientific Research Applications
Laminarioctaose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of laminarioctaose involves its interaction with specific enzymes and receptors. For example, β-glucanases recognize and cleave the β-1,3-glycosidic bonds in this compound, leading to the release of smaller oligosaccharides and glucose . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes catalysis.
Comparison with Similar Compounds
Laminarioctaose is unique due to its specific β-1,3-glycosidic linkages and its derivation from laminarin. Similar compounds include other β-glucan oligosaccharides such as laminaribiose, laminaritriose, and laminaritetraose. These compounds share similar structural features but differ in the number of glucose units and the degree of polymerization .
Properties
CAS No. |
72621-54-6 |
---|---|
Molecular Formula |
C₄₈H₈₂O₄₁ |
Molecular Weight |
1315.14 |
Synonyms |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Origin of Product |
United States |
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